BenchChemオンラインストアへようこそ!

Amopyroquin hydrochloride

Antimalarial drug resistance Plasmodium falciparum 4-aminoquinoline pharmacology

Amopyroquin hydrochloride (CAS 10350-81-9) is a 4-aminoquinoline antimalarial with a 3′-pyrrolidinylmethyl substituent. Exhibits potent activity against chloroquine-resistant P. falciparum (IC50 18.9 nM) and weak cross-resistance (r=0.371). Unlike amodiaquine, it is poorly metabolized, eliminating bioactivation requirements. Ideal reference compound for SAR studies and parenteral malaria models. Ensure compound-specific procurement for accurate experimental outcomes.

Molecular Formula C20H22Cl3N3O
Molecular Weight 426.8 g/mol
CAS No. 10350-81-9
Cat. No. B1665468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmopyroquin hydrochloride
CAS10350-81-9
Synonymsamopyroquin
amopyroquine
amopyroquine dihydrochloride
amopyroquine hydrochloride
PAM 780
Molecular FormulaC20H22Cl3N3O
Molecular Weight426.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl
InChIInChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H
InChIKeyZIROSOHFLOYBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amopyroquin Hydrochloride (CAS 10350-81-9): A 4-Aminoquinoline Parenteral Antimalarial Agent for Research and Development


Amopyroquin hydrochloride (CAS 10350-81-9) is the dihydrochloride salt of amopyroquine, a Mannich base derivative within the 4-aminoquinoline antimalarial class [1]. This compound is characterized by a pyrrolidinylmethyl substituent at the 3'-position, distinguishing it from structurally related analogs such as amodiaquine [2]. Amopyroquine is poorly metabolized in vivo and exhibits potent activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, with documented clinical efficacy via intramuscular administration [3][4]. The compound was originally developed as a parenteral alternative for malaria treatment and has been the subject of renewed interest for resistant malaria applications [5].

Why 4-Aminoquinoline Analogs Cannot Substitute Amopyroquin Hydrochloride: Key Pharmacological and Toxicological Differentiators


Despite sharing the 4-aminoquinoline core, amopyroquine hydrochloride exhibits critical differences from its closest analogs that preclude simple substitution. Unlike amodiaquine, which is a prodrug metabolized to the active desethylamodiaquine, amopyroquine is poorly metabolized and retains intrinsic antimalarial activity without requiring bioactivation [1]. This metabolic distinction directly impacts both efficacy and toxicity profiles. Amodiaquine undergoes bioactivation to a quinoneimine metabolite that depletes glutathione in neutrophils and is associated with agranulocytosis, whereas amopyroquine, while also subject to bioactivation in vitro, demonstrates reduced clinical toxicity when used parenterally [2]. Furthermore, cross-resistance patterns among 4-aminoquinolines are not uniform: amopyroquine shows significantly lower cross-resistance to chloroquine-resistant strains compared to monodesethylamodiaquine, and is not subject to the verapamil-sensitive resistance mechanism that affects other analogs [3][4]. These quantitative distinctions underscore why procurement and experimental design must be compound-specific.

Quantitative Evidence for Amopyroquin Hydrochloride Differentiation: Comparative Data vs. Amodiaquine, Chloroquine, and Monodesethylamodiaquine


In Vitro Potency Against Chloroquine-Resistant P. falciparum Isolates: Amopyroquine vs. Monodesethylamodiaquine

In a direct head-to-head in vitro study evaluating 38 chloroquine-resistant African P. falciparum isolates, amopyroquine demonstrated a mean IC50 of 18.9 nM, which is 3.96-fold lower (more potent) than the 74.8 nM IC50 observed for monodesethylamodiaquine, the active metabolite of amodiaquine [1]. This potency advantage was also evident when compared to chloroquine-resistant clones: a resistant clone with an IC50 of 1,630 nM for chloroquine showed 3.7-fold reduced susceptibility to amopyroquine versus a 26-fold reduction for monodesethylamodiaquine relative to a susceptible clone (IC50 = 36.5 nM) [1].

Antimalarial drug resistance Plasmodium falciparum 4-aminoquinoline pharmacology

Cross-Resistance Pattern: Amopyroquine vs. Amodiaquine Analogs

Amopyroquine exhibits significantly reduced cross-resistance to chloroquine-resistant P. falciparum compared to amodiaquine derivatives. In vitro correlation analysis of 62 isolates demonstrated a weak positive correlation between chloroquine and amopyroquine susceptibility (r = 0.371), contrasting with the strong correlation (r = 0.903) between chloroquine and monodesethylamodiaquine [1]. Furthermore, amopyroquine is not subject to the verapamil-sensitive resistance mechanism that affects other 4-aminoquinolines, including desethylamodiaquine [2].

Drug resistance mechanisms 4-aminoquinoline cross-resistance Verapamil-sensitive resistance

Pharmacokinetic Differentiation: Metabolic Stability and Half-Life

Amopyroquine demonstrates distinct pharmacokinetic properties compared to amodiaquine. Unlike amodiaquine, which is extensively metabolized to its active desethyl derivative, amopyroquine is poorly metabolized and circulates primarily as the unchanged parent drug, which accounts for essentially all antimalarial activity in vivo [1]. In healthy volunteers, amopyroquine exhibits a plasma elimination half-life of 18.3 ± 6.8 hours following intramuscular administration, with two metabolites detected in blood showing very low in vitro activity against P. falciparum compared to the parent compound [2].

Pharmacokinetics Drug metabolism 4-aminoquinoline elimination

Clinical Efficacy in Chloroquine-Resistant Malaria: In Vivo Clearance Rates

In a clinical study of 152 patients with P. falciparum malaria in Gabon, where 51% of isolates demonstrated in vitro chloroquine resistance, intramuscular amopyroquine (12 mg/kg over 2 days) achieved 94% parasite clearance (143/152 patients) by day 7 [1]. Among the 74 patients with no detectable other 4-aminoquinolines in blood, the clearance rate was 93% (69/74) [1]. This efficacy is notable given the high proportion of chloroquine-resistant infections, with a correlation between chloroquine and amopyroquine in vitro susceptibility observed but no relationship between in vitro activity and in vivo efficacy, suggesting robust clinical performance [1].

Clinical antimalarial efficacy Parenteral administration Field trial data

Structural Basis for Reduced Toxicity: Neutrophil Glutathione Depletion

Amodiaquine, due to its 4-aminophenol function, undergoes bioactivation to a quinoneimine metabolite that depletes glutathione in activated human neutrophils, a mechanism implicated in agranulocytosis [1]. Amopyroquine, while also demonstrating bioactivation in vitro, shows similar cellular accumulation and antigen expression patterns to amodiaquine [1]. However, clinical experience with parenteral amopyroquine has been associated with few side effects, and it is described as having fewer adverse effects than chloroquine [2]. The 3'-pyrrolidinylmethyl modification in amopyroquine may influence the toxicity profile relative to amodiaquine, though direct comparative toxicity data are limited.

Drug toxicity mechanisms Neutrophil pharmacology 4-aminoquinoline safety

Parenteral Administration Advantage: Single-Dose Efficacy

Amopyroquine is specifically formulated for intramuscular administration, providing a parenteral option for severe malaria or patients unable to take oral medication. In a study of 525 malaria patients, a single intramuscular injection of 90 to 150 mg base achieved desired therapeutic results in the majority of adult patients, with proportionately smaller quantities for children [1]. This contrasts with chloroquine, which typically requires multiple oral doses or intravenous administration for severe cases, and with amodiaquine, which is primarily an oral agent [2]. The parenteral formulation of amopyroquine hydrochloride enables rapid achievement of therapeutic blood levels and is particularly suited for research involving severe malaria models or studies requiring bypass of oral absorption variables.

Parenteral antimalarial Intramuscular dosing Drug delivery

Optimal Research and Industrial Use Cases for Amopyroquin Hydrochloride


In Vitro Antimalarial Screening Against Chloroquine-Resistant P. falciparum Strains

Amopyroquine hydrochloride is ideally suited as a reference compound in antimalarial drug discovery programs targeting chloroquine-resistant P. falciparum. With an IC50 of 18.9 nM against resistant isolates and a 3.7-fold resistance index (compared to 26-fold for monodesethylamodiaquine), it serves as a benchmark for evaluating novel compounds' ability to overcome resistance [1]. Researchers can use amopyroquine to calibrate assay sensitivity and validate resistance phenotypes in compound screening cascades.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Parenteral Administration

For preclinical studies requiring parenteral antimalarial delivery—such as severe malaria models, bioavailability investigations, or studies where oral administration is confounded by gastrointestinal variables—amopyroquine hydrochloride provides a validated intramuscular option. Its well-characterized pharmacokinetic profile (plasma t1/2 = 18.3 ± 6.8 h) and poor metabolism simplify PK/PD modeling and reduce inter-subject variability [2]. The compound's established in vivo efficacy (94% clearance in field trials with 51% chloroquine resistance) provides a robust efficacy benchmark [3].

Structure-Activity Relationship (SAR) Studies of 4-Aminoquinoline Derivatives

Amopyroquine serves as a critical comparator in SAR investigations aimed at optimizing 4-aminoquinoline antimalarials. Its unique 3'-pyrrolidinylmethyl substitution differentiates it from amodiaquine (which has a diethylaminomethyl group) and provides distinct pharmacological properties, including reduced cross-resistance (r = 0.371 vs. chloroquine) and altered metabolic stability [1][4]. Researchers developing next-generation 4-aminoquinolines can use amopyroquine as a structural template to explore modifications that preserve potency while mitigating cross-resistance.

Mechanistic Studies of Drug Resistance and Cross-Resistance Patterns

The differential cross-resistance pattern of amopyroquine (weak correlation with chloroquine, r = 0.371) compared to monodesethylamodiaquine (strong correlation, r = 0.903) makes it a valuable tool for dissecting resistance mechanisms [1]. Amopyroquine is not subject to verapamil-sensitive resistance, providing a distinct pharmacological fingerprint for studies investigating efflux-mediated resistance versus alternative mechanisms [4]. It is appropriate for experiments designed to characterize novel resistance pathways or evaluate chemosensitizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amopyroquin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.